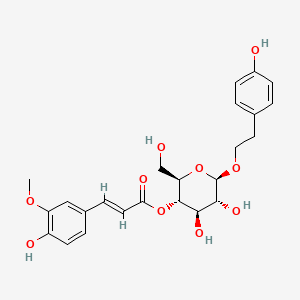
Syringalide B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Syringalide B is a natural product found in Syringa reticulata with data available.
Scientific Research Applications
Synthesis and Chemical Properties
- Total Synthesis of Syringalide B : The first total synthesis of syringalide B, 2-(4-hydroxyphenyl)ethyl 4-O-[(E)-feruloyl]-beta-D-glucopyranoside, is achieved. This synthesis highlights the importance of protecting the hydroxyl groups to prevent the migration of the feruloyl group, a crucial step in the synthesis process (Li et al., 2005).
Biological and Pharmacological Activities
- Syringin and Osteoporosis : Syringin, also known as eleutheroside B, demonstrates potent anti-osteoporosis activity in ovariectomized mice. It notably improves bone mineral density, bone microarchitecture, and inhibits bone resorption markers. The molecular mechanism includes downregulating TRAF6, NF-κB, and RANKL proteins, while upregulating OPG, PI3K, and AKT levels, suggesting its role in promoting bone formation (Liu et al., 2018).
- Syringic Acid's Therapeutic Applications : Syringic acid (SA), a phenolic compound related to syringalide B, is found in fruits and vegetables and synthesized via the shikimic acid pathway in plants. It shows therapeutic potential in preventing diseases like diabetes, cardiovascular diseases, and cancer. SA exhibits antioxidant, antimicrobial, anti-inflammatory, and neuroprotective activities, highlighting its importance in pharmacology (Srinivasulu et al., 2018).
- Metabolic Impact of Syringin : A study on untargeted metabolomics reveals the metabolic pathways and biomarkers for understanding the biological mechanism of syringin on hepatitis B virus. Syringin reduces liver pathology, inhibits HBV DNA replication, and improves liver function, pointing to its hepatoprotective effect and potential in treating hepatitis B (Jiang et al., 2019).
Applications in Traditional Medicine
- Traditional Uses and Pharmacology of Genus Syringa : Syringa species, including syringalide B, have been used in traditional Chinese medicine for various ailments like cough, hepatitis, diarrhea, and bronchitis. The extracts and compounds exhibit hepatoprotective, anti-inflammatory, antimicrobial, antioxidant, antitumor, and cardioprotective activities, confirming the traditional uses with modern studies (Zhu et al., 2020).
properties
CAS RN |
110344-59-7 |
|---|---|
Molecular Formula |
C24H28O10 |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C24H28O10/c1-31-18-12-15(4-8-17(18)27)5-9-20(28)34-23-19(13-25)33-24(22(30)21(23)29)32-11-10-14-2-6-16(26)7-3-14/h2-9,12,19,21-27,29-30H,10-11,13H2,1H3/b9-5+/t19-,21-,22-,23-,24-/m1/s1 |
InChI Key |
BSRXILVDMLYSAW-WNPZWFQQSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OCCC3=CC=C(C=C3)O)CO)O |
SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC2C(OC(C(C2O)O)OCCC3=CC=C(C=C3)O)CO)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC2C(OC(C(C2O)O)OCCC3=CC=C(C=C3)O)CO)O |
synonyms |
2-(4-hydroxyphenyl)ethyl 4-O-((E)-feruloyl)-beta-D-glucopyranoside 2-(4-hydroxyphenyl)ethyl 4-O-feruloylglucopyranoside syringalide B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-methyl-2-[[oxo-[4-(1-pyrrolidinylsulfonyl)phenyl]methyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1230840.png)
![3-[4-(2-hydroxyethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B1230841.png)
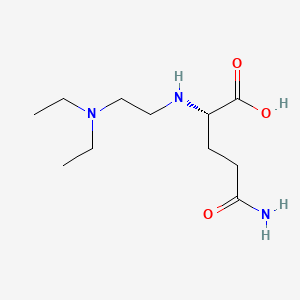
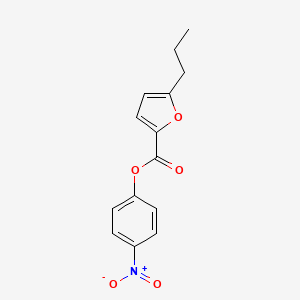
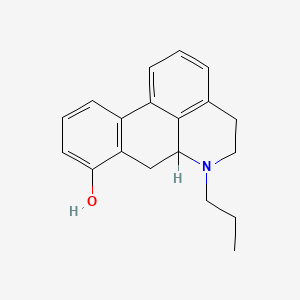


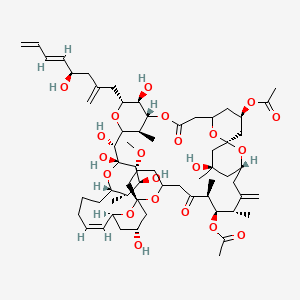
![(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B1230851.png)
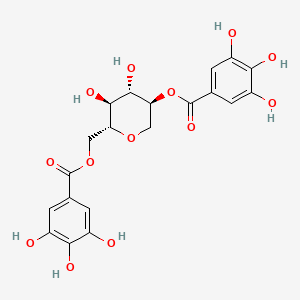
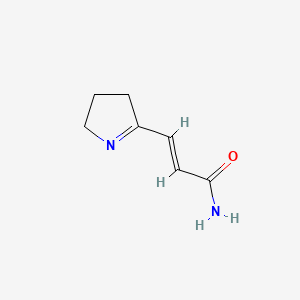
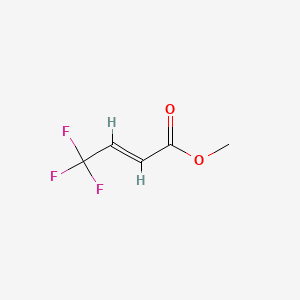
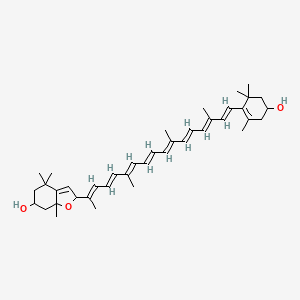
![5,6-dichloro-1H-imidazo[4,5-b]pyrazine-2-carboxylic acid](/img/structure/B1230862.png)